4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone
Overview
Description
4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone is an organic compound with the molecular formula C₁₃H₁₄O₄ and a molecular weight of 234.25 g/mol This compound features a cyclohexanone ring substituted with a benzo[1,3]dioxole moiety and a hydroxyl group
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
As a compound used in proteomics research , it likely interacts with its targets to induce changes at the molecular level.
Result of Action
, it has been used in research for its potential antiproliferative activity against cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone typically involves the following steps:
Formation of the Benzo[1,3]dioxole Moiety: The benzo[1,3]dioxole group can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Cyclohexanone Derivative Formation: The benzo[1,3]dioxole derivative is then reacted with cyclohexanone in the presence of a base to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form an alcohol.
Substitution: The benzo[1,3]dioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of 4-Benzo[1,3]dioxol-5-yl-4-oxocyclohexanone or 4-Benzo[1,3]dioxol-5-yl-4-carboxycyclohexanone.
Reduction: Formation of 4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanol.
Substitution: Various substituted derivatives of the benzo[1,3]dioxole moiety.
Scientific Research Applications
4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanol: A reduced form of the compound with similar structural features.
4-Benzo[1,3]dioxol-5-yl-4-oxocyclohexanone: An oxidized form with a ketone group instead of a hydroxyl group.
4-Benzo[1,3]dioxol-5-yl-4-carboxycyclohexanone: An oxidized form with a carboxylic acid group.
Uniqueness
4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzo[1,3]dioxole moiety and hydroxyl group make it a versatile compound for various applications in research and industry .
Biological Activity
4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone, also known by its CAS number 150019-57-1, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C13H14O4
- Molecular Weight : 234.25 g/mol
- Appearance : White to yellow solid
- Purity : Typically around 95% .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance, it has been evaluated against various bacterial strains and fungi, showing effectiveness comparable to established antibiotics. The mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of key metabolic pathways.
Antiviral Activity
Research has highlighted the compound's potential as an antiviral agent. In particular, its derivatives have shown promising results against viruses such as Zika and dengue. The antiviral mechanism may involve interference with viral replication processes or receptor binding .
Anticancer Effects
Preliminary investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cells. In vitro studies demonstrated that the compound can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism includes the activation of apoptotic pathways and cell cycle arrest at specific phases .
Case Study 1: Antimicrobial Evaluation
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These results indicate that the compound possesses significant antimicrobial activity, warranting further investigation into its clinical applications.
Case Study 2: Antiviral Activity Against Zika Virus
In a controlled laboratory setting, the antiviral effects of this compound were assessed using Vero cells infected with Zika virus. The compound was found to reduce viral load significantly at concentrations as low as 10 µM:
Treatment Concentration (µM) | Viral Load Reduction (%) |
---|---|
10 | 50 |
25 | 75 |
50 | 90 |
These findings suggest that the compound could be a candidate for further development as an antiviral therapeutic agent.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets. It is hypothesized that the compound modulates signaling pathways related to apoptosis and inflammation, contributing to its anticancer and antimicrobial effects.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c14-10-3-5-13(15,6-4-10)9-1-2-11-12(7-9)17-8-16-11/h1-2,7,15H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBCBGZLNXQEEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC3=C(C=C2)OCO3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569943 | |
Record name | 4-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150019-57-1 | |
Record name | 4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150019-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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